![molecular formula C10H13BrNO5P B14286428 4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate CAS No. 138949-87-8](/img/structure/B14286428.png)
4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a bromoacetamido group, an ethyl linker, and a phenyl dihydrogen phosphate moiety. This compound is of interest due to its unique chemical structure and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate typically involves multiple steps. One common method includes the bromination of an acetamidoethyl phenyl precursor, followed by phosphorylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: The phosphate group can be hydrolyzed, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while hydrolysis can produce simpler phosphate compounds.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The bromoacetamido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The phosphate group may also play a role in modulating the compound’s interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(2-Chloroacetamido)ethyl]phenyl dihydrogen phosphate
- 4-[2-(2-Iodoacetamido)ethyl]phenyl dihydrogen phosphate
- 4-[2-(2-Fluoroacetamido)ethyl]phenyl dihydrogen phosphate
Uniqueness
4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate is unique due to the presence of the bromoacetamido group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. This uniqueness can be leveraged in specific applications where the bromo group offers advantages in terms of reactivity and selectivity.
Eigenschaften
CAS-Nummer |
138949-87-8 |
|---|---|
Molekularformel |
C10H13BrNO5P |
Molekulargewicht |
338.09 g/mol |
IUPAC-Name |
[4-[2-[(2-bromoacetyl)amino]ethyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H13BrNO5P/c11-7-10(13)12-6-5-8-1-3-9(4-2-8)17-18(14,15)16/h1-4H,5-7H2,(H,12,13)(H2,14,15,16) |
InChI-Schlüssel |
MBGFBADQDCPNBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCNC(=O)CBr)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


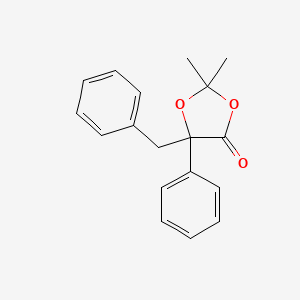
![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
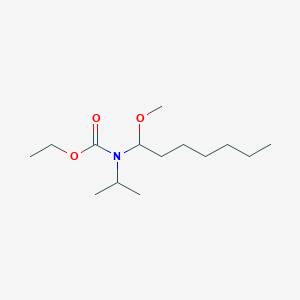
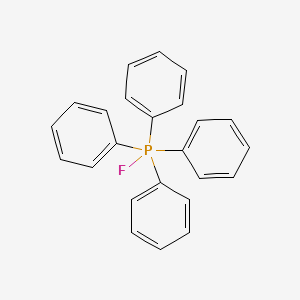
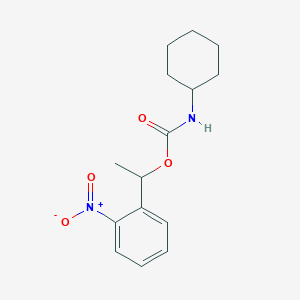
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
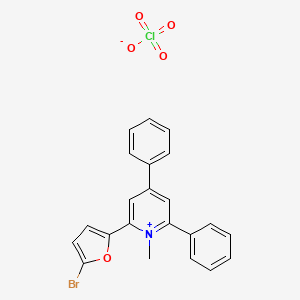

![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
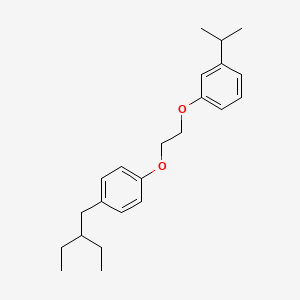
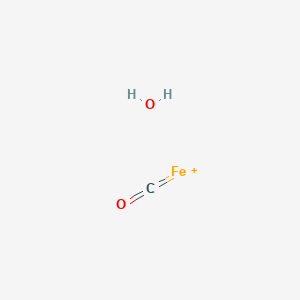

![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
